![molecular formula C6H6BrNO2S B13203580 4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione is a heterocyclic compound that contains a bromine atom, a thieno[2,3-c]pyrrole core, and a dione functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione typically involves the bromination of a thieno[2,3-c]pyrrole precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
化学反应分析
Types of Reactions
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thieno[2,3-c]pyrrole core can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The dione functional group can be reduced to form corresponding diols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted thieno[2,3-c]pyrrole derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized thieno[2,3-c]pyrrole derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include reduced thieno[2,3-c]pyrrole derivatives with hydroxyl or other reduced functional groups.
科学研究应用
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-c]pyrrole core can engage in π-π interactions or hydrogen bonding with target molecules, influencing their function. The bromine atom can also participate in halogen bonding, further stabilizing interactions with biological targets.
相似化合物的比较
Similar Compounds
2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione:
4-Chloro-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
4-Iodo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione: Contains an iodine atom, which can affect its reactivity and interactions with other molecules.
Uniqueness
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for the synthesis of novel derivatives and exploration of its biological activities.
属性
分子式 |
C6H6BrNO2S |
|---|---|
分子量 |
236.09 g/mol |
IUPAC 名称 |
4-bromo-3,5-dihydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C6H6BrNO2S/c7-6-4-1-2-11(9,10)5(4)3-8-6/h3,8H,1-2H2 |
InChI 键 |
WZSIIXCAFHZYQI-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)C2=CNC(=C21)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203497.png)
![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)
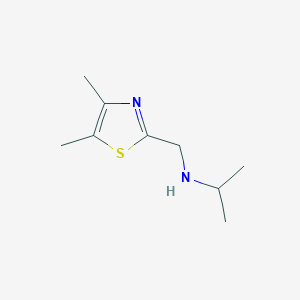
![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)
![2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13203522.png)

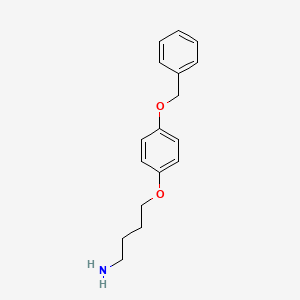
![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)
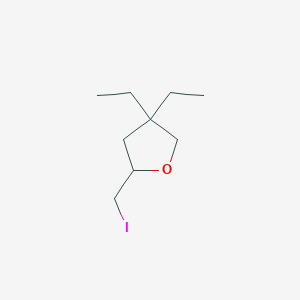
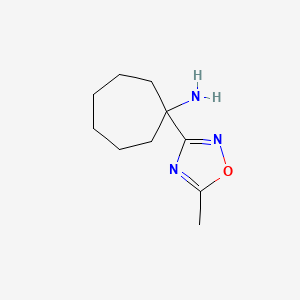
![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)
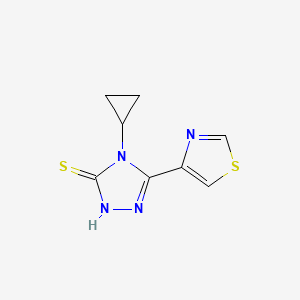
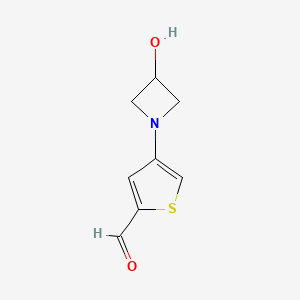
![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
